Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is part of the spirocyclic amine family and contains multiple functional groups, including a tert-butyl group, a chloropyridazine moiety, and a carboxylate group. Its unique structure makes it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the desired functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency. Quality control measures, such as chromatography and spectroscopy, are used to verify the compound's structure and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its spirocyclic structure makes it a versatile intermediate in organic synthesis.
Biology: In biological research, tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for developing its applications in medicine and industry.
Comparison with Similar Compounds
Tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate
Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate
Uniqueness: Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[35]nonane-2-carboxylate stands out due to its spirocyclic structure, which provides unique chemical and physical properties compared to its similar compounds
Properties
IUPAC Name |
tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3/c1-16(2,3)25-15(24)22-10-17(11-22)7-4-8-21(9-17)14(23)12-5-6-13(18)20-19-12/h5-6H,4,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRITPLMQGNTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCN(C2)C(=O)C3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.